molecular formula C11H13ClFNO2 B1447061 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride CAS No. 1795284-07-9

4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride

Cat. No. B1447061
M. Wt: 245.68 g/mol
InChI Key: ABHRLVQEYLDJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C11H12FNO2 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” consists of a benzoic acid group attached to a pyrrolidine ring via a fluorine atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The predicted density of “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” is 1.301±0.06 g/cm3, and its predicted boiling point is 377.9±32.0 °C . The molecular weight of the compound is 209.22 .

Scientific Research Applications

Environmental Fate and Effects of Fluoroalkylether Compounds

Recent research highlights the significance of studying the environmental fate and effects of fluoroalkylether compounds, including 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride derivatives. Studies indicate that these compounds, due to their persistent, bioaccumulative, and toxic properties, are gradually replacing some legacy per- and polyfluoroalkyl substances (PFAS). Monitoring activities from 2015 to 2019 have provided insights into the environmental occurrence, fate, and comparative effects of these newer ether-PFAS against legacy substances like PFOA and PFOS. Advanced mass spectrometry techniques have been instrumental in identifying and analyzing these compounds, shedding light on their potential environmental impact (Munoz et al., 2019).

Unique Properties of Fluoropolymers

Fluoropolymers, encompassing a wide range of fluorinated substances, are distinguished by their high molecular weight and unique thermal, chemical, and biological stabilities. These compounds, including derivatives of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride, are practically insoluble in water and exhibit negligible bioaccumulation. Their distinct properties challenge the traditional grouping with PFAS, suggesting a need for separate hazard assessment and regulatory considerations. This review emphasizes the non-bioavailability and low environmental mobility of fluoropolymers, advocating for their classification as "polymers of low concern" (Henry et al., 2018).

Role of Pyrrolidine in Drug Discovery

Pyrrolidine, a core structural component of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride, is widely acknowledged for its versatility in medicinal chemistry. This review comprehensively explores the utilization of the pyrrolidine ring in developing novel biologically active compounds. The saturated five-membered ring structure of pyrrolidine enables efficient pharmacophore space exploration, contributing to stereochemistry and enhancing three-dimensional molecule coverage. This work provides an in-depth analysis of bioactive molecules incorporating pyrrolidine, underscoring its significance in the design of new therapeutic agents (Petri et al., 2021).

Future Directions

The pyrrolidine ring, a key component of “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride”, is a versatile scaffold for novel biologically active compounds . Therefore, it’s plausible that future research could explore the potential of this compound in drug discovery and development.

properties

IUPAC Name

4-fluoro-3-pyrrolidin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHRLVQEYLDJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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